1-Oleoyl lysophosphatidic acid is a species of lysophosphatidic acid (LPA) containing oleic acid at the sn-1 position. Phosphatidic acid is produced either directly through the action of PLD or through a two step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase. Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA. LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-Oleoyl lysophosphatidic acid is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines.
Mechanism of Action
LPA1, LPA2, and LPA3: These receptors are widely expressed and mediate various cellular responses to LPA 18:1, including cell proliferation, migration, and cytoskeletal rearrangements [, , , , ].
EDG Receptors: Endothelial cell differentiation gene (EDG) receptors, particularly EDG7, are implicated in LPA 18:1-induced airway hyperresponsiveness [].
Signal Transduction Pathways:
Rho/ROCK Pathway: Activation of Rho GTPases, particularly RhoA, and their downstream effector, Rho-associated protein kinase (ROCK), is crucial for LPA 18:1-mediated cytoskeletal reorganization, cell migration, and invasion [, , , , ].
Mitogen-Activated Protein Kinase (MAPK) Pathway: LPA 18:1 stimulates the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK1/2) cascade, which plays a vital role in cell proliferation and differentiation [, , ].
Phospholipase C (PLC) Pathway: LPA 18:1 activates PLC, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which contribute to intracellular calcium mobilization and protein kinase C (PKC) activation [, ].
Applications
Cancer Research: LPA 18:1's role in tumor cell invasion and metastasis makes it a valuable target in cancer research [, , , , , ]. Understanding its signaling mechanisms could lead to novel therapeutic strategies for inhibiting cancer progression.
Wound Healing: LPA 18:1's ability to stimulate cell migration and proliferation suggests its potential in promoting wound repair []. Research in this area could lead to new therapies for chronic wounds and tissue regeneration.
Cardiovascular Disease: LPA 18:1 influences platelet aggregation and vascular remodeling, suggesting its potential involvement in cardiovascular diseases [, ]. Further research is needed to understand its precise role and therapeutic implications in this context.
Respiratory Diseases: LPA 18:1 induces airway hyperresponsiveness, a hallmark of asthma and other respiratory diseases []. Its signaling pathways are being investigated to develop new therapies for these conditions.
Neuroscience: LPA 18:1 affects neuronal growth, survival, and synaptic plasticity, suggesting its involvement in nervous system development and function []. Research in this area could provide insights into neurological disorders and potential treatments.
Related Compounds
Stearoyl-lysophosphatidic acid
Relevance: Stearoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, with a variation in the fatty acid chain length. Both molecules exhibit minimal effects on airway hyperresponsiveness, contrasting with the significant response induced by Oleoyl-lysophosphatidic acid. [] Additionally, stearoyl-LPA is less effective than linoleoyl-LPA at inhibiting lysoPLD activity. [] The transacylase from bovine testis membranes shows a preference for transferring stearoyl groups over palmitoyl or oleoyl groups from phosphoglycerides to lysophosphatidic acid and lysophosphatidylinositol. []
Arachidonoyl-lysophosphatidic acid
Relevance: Arachidonoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. CGI-58, a CoA-dependent lysophosphatidic acid acyltransferase, demonstrates a preference for Arachidonoyl-CoA and Oleoyl-CoA as substrates. [] This enzyme, implicated in lipid metabolism, exhibits a preference for these specific fatty acyl-CoAs in the biosynthesis of phosphatidic acid. Additionally, arachidonoyl-LPA is more effective at inhibiting lysoPLD activity than both oleoyl-LPA and palmitoyl-LPA, but less effective than linoleoyl-LPA. []
1-Linoleoyl lysophosphatidic acid
Relevance: 1-Linoleoyl lysophosphatidic acid is structurally related to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. Among the tested LPAs, 1-Linoleoyl lysophosphatidic acid exhibits the most potent inhibitory effect on lysophospholipase D (lysoPLD) activity. [] This finding suggests that the specific fatty acid composition of LPA species significantly influences their interaction with lysoPLD. Soybean, sesame, and sunflower seed extracts, rich in 1-Linoleoyl lysophosphatidic acid, demonstrate potent inhibition of lysoPLD activity. [] This suggests a potential dietary source for modulating lysoPLD activity and, consequently, LPA signaling.
1-Oleoyl-lysophosphatidylcholine
Relevance: Unlike Oleoyl-lysophosphatidic acid, 1-Oleoyl-lysophosphatidylcholine does not affect the intrinsic fluorescence of CGI-58, suggesting a lack of direct interaction with this enzyme. [] This observation highlights the specificity of CGI-58 for lysophosphatidic acid over other lysophospholipids like lysoPC. It binds to rat liver fatty acid-binding protein (FABP) and albumin with lower affinity than oleoyl-LPA. []
Oleoyl-lysophosphatidylethanolamine
Relevance: Oleoyl-lysophosphatidylethanolamine, structurally similar to Oleoyl-lysophosphatidic acid, binds to rat liver fatty acid-binding protein (FABP) with a similar affinity. [] This suggests that FABP might play a role in the intracellular transport or metabolism of both lysophospholipids. It binds to albumin with lower affinity than oleoyl-LPA. []
Oleoyl-lysophosphatidylglycerol
Relevance: Oleoyl-lysophosphatidylglycerol, sharing structural similarities with Oleoyl-lysophosphatidic acid, also demonstrates binding affinity to rat liver fatty acid-binding protein (FABP). [] This finding suggests a potential role for FABP in the intracellular trafficking or metabolic regulation of Oleoyl-lysophosphatidylglycerol.
PHYLPA (cyclic LPA)
Relevance: Although structurally similar to Oleoyl-lysophosphatidic acid, PHYLPA and its synthetic analog, Pal-cLPA, exhibit contrasting effects. Unlike Oleoyl-lysophosphatidic acid, which promotes tumor cell invasion, PHYLPA and Pal-cLPA demonstrate potent inhibitory effects on tumor cell invasion. [] This finding underscores the potential of cLPA analogs as therapeutic agents for cancer treatment by targeting specific LPA signaling pathways involved in tumor progression.
Pal-cLPA
Relevance: Pal-cLPA, like its parent compound PHYLPA, exhibits a contrasting effect to Oleoyl-lysophosphatidic acid. While Oleoyl-lysophosphatidic acid promotes tumor cell invasion, Pal-cLPA demonstrates potent inhibition of this process. [] It effectively suppresses the invasion of various tumor cell lines, including B16 melanoma cells, PSN‐1 pancreatic adenocarcinoma cells, OC‐10 lung cancer cells, and HT‐1080 fibrosarcoma cells. [] This highlights its broad-spectrum anti-invasive potential and suggests a potential therapeutic application in cancer treatment. Additionally, Pal-cLPA inhibits LPA-induced F-actin formation in MM1 cells, a crucial step in tumor cell invasion. [] It achieves this by elevating intracellular cAMP levels, suggesting that its anti-invasive mechanism involves the modulation of cAMP signaling. []
LXR‐1035
Relevance: LXR‐1035, although structurally resembling Oleoyl-lysophosphatidic acid, exhibits a contrasting effect on leukocyte-endothelial interactions. [] While Oleoyl-lysophosphatidic acid can promote inflammatory responses, LXR‐1035 demonstrates a potent inhibitory effect on leukocyte rolling, adherence, and transmigration, key processes in inflammation. [] This finding highlights the potential of LXR‐1035 as a therapeutic agent for inflammatory diseases by targeting specific LPA signaling pathways involved in leukocyte recruitment and activation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lpa(18:1(9Z)/0:0), also known as mopa or lpa(18:1), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Lpa(18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lpa(18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, lpa(18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. Lpa(18:1(9Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. Lpa(18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate through its interaction with the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Finally, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, lpa(18:1(9Z)/0:0) is involved in cardiolipin biosynthesis CL(18:1(9Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(11Z)) pathway. Lpa(18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.